3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrido[2,3-d]pyrimidines and pyrimidino[4,5-d][1,3]oxazines can be synthesized from 5-acetyl-4-aminopyrimidines .Scientific Research Applications
Anticancer Activity
Pyridopyrimidine derivatives have been extensively studied for their anticancer properties. The structural similarity of these compounds to nucleotides allows them to interact with various enzymes and receptors involved in cancer cell proliferation . For instance, they can inhibit key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division in cancer cells . This inhibition can lead to antitumor effects, as observed in studies involving carcinosarcoma in rats .
Therapeutic Drug Development
The pyridopyrimidine scaffold is present in several relevant drugs and has been a focus in the development of new therapies . For example, palbociclib, a drug developed by Pfizer for the treatment of breast cancer, contains this moiety . The versatility of the pyridopyrimidine structure allows for the creation of compounds with potential activity against diseases like rheumatoid arthritis .
Enzyme Inhibition
These compounds have shown promise in inhibiting various enzymes that are therapeutic targets for diseases . By designing pyridopyrimidine derivatives that can selectively bind to and inhibit these enzymes, researchers can develop new medications with improved efficacy and fewer side effects .
Free Radical Scavenging
Some pyridopyrimidine derivatives exhibit free radical scavenging activity, which is beneficial in protecting the body from oxidative stress . This property is particularly important in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders .
Antiproliferative Effects
Certain pyridopyrimidine derivatives have been found to exhibit antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . These effects are crucial for slowing down the growth of cancer cells and are a key focus in cancer therapy research .
Pharmacokinetic Profile Improvement
The modification of pyridopyrimidine structures can lead to improved pharmacokinetic profiles of drugs . This includes better absorption, distribution, metabolism, and excretion (ADME) properties, which can enhance the effectiveness and reduce the toxicity of therapeutic compounds .
Target-Specific Chemotherapeutics
Pyridopyrimidine derivatives can be designed to target specific pathways or proteins involved in cancer cell survival and proliferation . By focusing on these specific targets, researchers aim to develop chemotherapeutics that are more effective and have fewer side effects compared to traditional chemotherapy .
Synthesis and Optimization of Anticancer Agents
The synthesis protocols for pyridopyrimidine derivatives are crucial for producing compounds with desired biological activities . Researchers work on optimizing these protocols to create more potent and selective anticancer agents, which can then be further tested and developed into viable treatments .
properties
IUPAC Name |
3-(4-chlorophenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-12-6-8-13(9-7-12)22-17(23)16-15(21-18(22)24)14(10-20-16)11-4-2-1-3-5-11/h1-10,20H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWYBEUKRDOBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
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